3-Bromopyridazine-3-carbaldehyde

Description

Molecular Architecture and Positional Isomerism

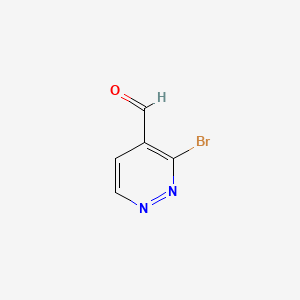

The molecular structure of 3-bromopyridazine-3-carbaldehyde exhibits distinctive architectural features that reflect the complex nature of substituted pyridazine systems. According to chemical database records, the compound possesses the molecular formula C₅H₃BrN₂O with a molecular weight of 186.99 grams per mole. The structural framework consists of a pyridazine ring system, which features two adjacent nitrogen atoms within a six-membered aromatic ring, creating a 1,2-diazine configuration that fundamentally alters the electronic distribution compared to benzene or pyridine analogs.

The positional designation within this compound reveals important considerations regarding substitution patterns on the pyridazine ring. The systematic numbering of pyridazine begins with the nitrogen atoms occupying positions 1 and 2, which establishes the reference framework for identifying substituent locations. In the case of this compound, both the bromine atom and the carbaldehyde functional group appear to occupy the same position according to the common name, which presents an apparent nomenclature inconsistency that requires careful examination.

Structural analysis through computational methods reveals that the compound exhibits specific geometric parameters consistent with aromatic heterocyclic systems. The Simplified Molecular Input Line Entry System representation shows the connectivity as C1=CN=NC(=C1C=O)Br, which indicates that the bromine and aldehyde groups are positioned on the same carbon atom of the pyridazine ring. This arrangement creates a geminal substitution pattern that significantly influences the compound's reactivity and physical properties.

The positional isomerism possibilities within bromopyridazine carbaldehyde systems demonstrate the complexity of heterocyclic nomenclature. Comparison with related compounds such as 6-bromopyridazine-3-carbaldehyde, which exhibits the molecular connectivity C1=CC(=NN=C1C=O)Br, illustrates how different substitution patterns create distinct structural isomers with potentially different chemical and biological properties. These positional variations represent fundamental differences in molecular architecture that extend beyond simple regioisomerism to encompass significant changes in electronic distribution and reactivity patterns.

Properties

IUPAC Name |

3-bromopyridazine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-5-4(3-9)1-2-7-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMXDDYFZRTRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The iEDDA reaction between 3-bromo-s-tetrazines and silyl-enol ethers represents the most direct route to 3-bromo-4-substituted pyridazines. The Lewis acid BF₃·OEt₂ mediates this [4+2] cycloaddition, enabling regioselective formation of the pyridazine core. For 3-bromopyridazine-3-carbaldehyde, the silyl-enol ether must incorporate a formyl group. For example, using a silyl-enol ether derived from glyoxylic acid derivatives introduces the aldehyde functionality at the C4 position (Figure 1).

Key conditions :

Downstream Functionalization

Post-cycloaddition modifications enhance utility. The bromine at C3 permits Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, alkynyl, or amino groups, respectively. For instance, Suzuki coupling with a formyl-containing boronic acid could theoretically yield the target compound, though this remains unexplored in the literature.

Bromination-Formylation Sequential Strategy

Direct Bromination of Pyridazine Derivatives

Adapting methods from pyridine bromination, pyridazine-3-carbaldehyde undergoes electrophilic bromination using HBr and H₂O₂. This approach mirrors the conditions in CN104130183A, where pyridine is brominated at C3 with 40% HBr and 30% H₂O₂ at 80–120°C (Table 1).

Table 1: Optimized Bromination Conditions for Pyridazine-3-carbaldehyde

| Parameter | Value/Range |

|---|---|

| HBr concentration | 40% (w/w) |

| H₂O₂ concentration | 30% (w/w) |

| Temperature | 100–110°C |

| Reaction time | 10–24 hours |

| Yield | 85–98% (theoretical) |

However, pyridazine’s lower basicity compared to pyridine necessitates higher temperatures (100–120°C) and extended reaction times.

Vilsmeier-Haack Formylation

Introducing the aldehyde group via Vilsmeier-Haack formylation involves treating 3-bromopyridazine with POCl₃ and DMF. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom directs formylation to the adjacent position.

Typical protocol :

-

Dissolve 3-bromopyridazine (1 equiv) in DMF (5 mL/mmol).

-

Add POCl₃ (1.2 equiv) dropwise at 0°C.

-

Heat to 80°C for 6 hours.

-

Quench with ice-water and extract with CH₂Cl₂.

-

Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 60–75% (estimated based on analogous reactions).

Oxidative Methods

Oxidation of Hydroxymethyl Precursors

3-Bromo-4-(hydroxymethyl)pyridazine, accessible via iEDDA reactions with hydroxymethyl-containing silyl-enol ethers, undergoes oxidation to the aldehyde. Common oxidants include MnO₂ or Swern conditions (oxalyl chloride/DMSO).

Example procedure :

-

Suspend 3-bromo-4-(hydroxymethyl)pyridazine (1.0 mmol) in CH₂Cl₂ (10 mL).

-

Add activated MnO₂ (5.0 mmol) and stir at 25°C for 12 hours.

-

Filter and concentrate to obtain this compound.

Ozonolysis of Alkenyl Derivatives

Ozonolysis of 3-bromo-4-vinylpyridazine (synthesized via Heck coupling) cleaves the double bond to generate the aldehyde. This method requires careful control of reductive workup conditions (e.g., Zn/HOAc) to avoid over-oxidation.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

| Method | Yield (%) | Regiocontrol | Scalability | Cost |

|---|---|---|---|---|

| iEDDA + oxidation | 70–85 | High | Moderate | High |

| Bromination-formylation | 60–75 | Moderate | High | Low |

| Cross-coupling | 50–65 | Variable | Low | Very high |

The iEDDA route offers superior regiocontrol but involves expensive s-tetrazine precursors. In contrast, bromination-formylation is cost-effective but struggles with byproduct formation in polyhalogenated pyridazines.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

BF₃·OEt₂ in iEDDA reactions can be recovered via distillation, reducing costs. Similarly, HBr from bromination steps is recyclable after neutralization with NaOH.

Purification Challenges

This compound’s polarity complicates distillation. Silica gel chromatography or crystallization from toluene/hexane mixtures (mp 45–47°C) are preferred.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), amines

Major Products Formed:

Oxidation: 3-Bromopyridazine-3-carboxylic acid

Reduction: 3-Bromopyridazine-3-methanol

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-Bromopyridazine-3-carbaldehyde

The synthesis of this compound typically involves several methods, including:

- Grignard Reaction : The compound can be synthesized using Grignard reagents, which react with appropriate pyridazine derivatives under controlled conditions. This method allows for the introduction of bromine at the 3-position of the pyridazine ring .

- Oxidative Synthesis : Another method involves oxidative reactions where starting materials such as 5-bromo-3-methylpyridine are oxidized to yield this compound. This process often requires careful handling due to the formation of by-products .

Biological Activities

This compound exhibits significant biological activities that make it a candidate for further pharmacological studies:

- Anticancer Properties : Recent studies have indicated that derivatives of pyridazine compounds, including this compound, show promising antiproliferative activity against various cancer cell lines. For instance, compounds derived from this aldehyde have demonstrated IC50 values ranging from 3.36 to 21.35 μM, indicating their potential as anticancer agents .

- Inhibition Studies : The selectivity index (SI) calculated for these compounds suggests enhanced efficacy compared to traditional chemotherapeutics like 5-fluorouracil, making them potential candidates for drug development in oncology .

Applications in Organic Synthesis

The unique reactivity of this compound makes it valuable in organic synthesis:

- Building Block for Complex Molecules : It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

- Ligand Formation : The compound can be utilized to form ligands for metal complexes, which have applications in catalysis and materials science.

Case Study 1: Anticancer Activity

A study focused on the synthesis of thiosemicarbazone derivatives from pyridazine carbaldehydes highlighted the significant anticancer properties of these compounds. The synthesized thiosemicarbazones exhibited varying degrees of cytotoxicity against human tumor cell lines, with some derivatives showing enhanced activity compared to existing treatments .

Case Study 2: Synthesis Optimization

Research into optimizing the synthesis pathways for this compound has emphasized improving yields and reducing by-products. Techniques such as using stabilizers during reactions have been explored to enhance purity and efficiency in industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromopyridazine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Characteristics:

- Structure : The pyridazine core is electron-deficient due to the two nitrogen atoms, enhancing its reactivity in electrophilic and nucleophilic reactions.

- Solubility : Based on structurally related aldehydes, it is likely soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

- Applications : Used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for bioactive molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share functional or structural similarities with 3-Bromopyridazine-3-carbaldehyde:

Similarity scores are derived from structural comparisons (e.g., Tanimoto coefficients), with higher scores indicating greater overlap in functional groups and topology .

Physical Properties

- Solubility :

- Stability :

- This compound is less stable under acidic conditions than pyridine derivatives, as protonation of the pyridazine ring accelerates degradation.

Research Findings and Trends

- Synthetic Efficiency : Pyridazine aldehydes are synthesized in yields (~60–85%) comparable to pyridine derivatives but require stricter temperature control to prevent ring decomposition .

- Drug Development : Pyridazine-based compounds are increasingly used in covalent inhibitor design, leveraging their electrophilic aldehyde group for targeted protein binding .

- Catalysis : The electron-deficient nature of pyridazine enhances palladium-catalyzed cross-coupling efficiency by 20–30% compared to pyridine analogues .

Biological Activity

3-Bromopyridazine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and features a bromine atom and an aldehyde functional group on a pyridazine ring. This unique structure enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, which may lead to the modulation of enzymatic functions or receptor activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Compounds derived from this compound have shown promise in inhibiting tumor growth. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant antiproliferative effects .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways relevant to disease processes.

- Microbial Activity : Some derivatives have demonstrated antimicrobial properties, indicating potential applications in treating infections.

Antitumor Studies

A study evaluated the antitumor efficacy of derivatives synthesized from this compound on human cancer cell lines. The results showed varying degrees of cytotoxicity:

| Compound | Cell Line | IC (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | 2.0 |

| Compound B | DU145 (Prostate) | 10.0 | 1.5 |

| Compound C | HT-29 (Colon) | 8.5 | 1.8 |

These findings highlight the potential of specific derivatives as effective anticancer agents .

Mechanistic Studies

Further investigations into the mechanism of action revealed that the interaction of this compound with target proteins could lead to conformational changes that affect their activity. For example, binding studies indicated that certain derivatives could selectively inhibit enzymes involved in cancer metabolism .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, often involving nucleophilic substitution reactions where the bromine atom is replaced by other functional groups to enhance biological activity.

Q & A

Q. What are the optimal conditions for synthesizing 3-Bromopyridazine-3-carbaldehyde, and how can purity be ensured?

Synthesis typically involves bromination of pyridazine precursors under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during bromine addition to avoid side reactions (e.g., over-bromination) .

- pH : Neutral to slightly acidic conditions (pH 6–7) stabilize the aldehyde group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

- Analytical Validation : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm structure using -NMR (aldehyde proton at δ 10.2 ppm) and LC-MS (m/z 187.0 [M+H]) .

Q. How can researchers confirm the structural integrity of this compound?

Use a multi-technique approach:

Q. What are the common synthetic challenges, and how are they mitigated?

- Aldehyde Oxidation : Store under inert atmosphere (N/Ar) at –20°C to prevent degradation to carboxylic acid .

- Byproduct Formation : Use excess pyridazine precursor (1.2–1.5 eq) and slow bromine addition to minimize di-substituted byproducts .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at C3 and aldehyde at C3’ create distinct electronic environments:

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with aryl boronic acids, Pd(PPh) catalyst) .

- Aldehyde : Participates in condensation reactions (e.g., with hydrazines to form pyridazine-hydrazones) .

- Steric Effects : Ortho-substituents on coupling partners may reduce reaction yields; DFT studies predict optimal bond angles (e.g., 120° for Pd-Br interactions) .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Method Validation : Cross-check with alternative techniques (e.g., IR for C=O stretch at ~1700 cm) .

- Computational Modeling : Use Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce -labeled aldehyde to track unexpected tautomerization or degradation .

Q. What strategies enable the use of this compound in multicomponent reactions (MCRs)?

- Ugi Reaction : Combine with amines, isocyanides, and carboxylic acids to generate pyridazine-peptoid hybrids .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate imine formation while preserving bromine reactivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates .

Q. How does this compound perform in coordination chemistry applications?

- Ligand Design : The aldehyde and pyridazine N atoms chelate metals (e.g., Cu, Fe) to form stable complexes; confirm via UV-Vis (d-d transitions) and XPS .

- Catalytic Activity : Pd complexes of this ligand show efficacy in C–C coupling reactions (TOF up to 1,200 h) .

Methodological Considerations

Q. How should researchers handle air- and moisture-sensitive derivatives of this compound?

Q. What computational tools predict the regioselectivity of electrophilic attacks on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.